molecular formula C6H5FN2O B1381195 4-Amino-2-fluoronicotinaldehyde CAS No. 1289119-17-0

4-Amino-2-fluoronicotinaldehyde

Cat. No.: B1381195
CAS No.: 1289119-17-0
M. Wt: 140.11 g/mol
InChI Key: VKLNARJCFLEDAA-UHFFFAOYSA-N
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Description

4-Amino-2-fluoronicotinaldehyde (CAS: 1289119-17-0) is a fluorinated pyridine derivative featuring an aldehyde group at position 1, an amino (-NH₂) group at position 4, and a fluorine atom at position 2 of the pyridine ring. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive aldehyde moiety and electronic modulation by the amino and fluorine substituents .

Properties

IUPAC Name

4-amino-2-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O/c7-6-4(3-10)5(8)1-2-9-6/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLNARJCFLEDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-fluoronicotinaldehyde typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and cost-efficiency. These methods often use readily available starting materials and employ techniques such as catalytic hydrogenation and selective fluorination to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-fluoronicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction can produce primary alcohols .

Scientific Research Applications

4-Amino-2-fluoronicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-fluoronicotinaldehyde involves its interaction with specific molecular targets. The amino and fluorine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in drug design and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The table below compares 4-Amino-2-fluoronicotinaldehyde with analogous pyridine derivatives, emphasizing substituent positions, electronic properties, and availability:

Compound Name CAS Number Substituents Similarity Score Purity Availability
This compound 1289119-17-0 4-NH₂, 2-F - 95% 250 mg
2-Amino-4-chloronicotinaldehyde 1060811-62-2 2-NH₂, 4-Cl 0.89 N/A N/A
4-Chloro-2-fluoronicotinaldehyde 884004-48-2 4-Cl, 2-F 0.78 N/A N/A
4-Chloro-6-fluoronicotinaldehyde 1232432-20-0 4-Cl, 6-F 0.82 N/A N/A
2-(4-Fluorophenoxy)nicotinic acid 872882-89-8 2-OPh-F, 1-COOH N/A N/A Commercial
Key Observations:

2-Amino-4-chloronicotinaldehyde (similarity score: 0.89): Substitution of fluorine with chlorine at position 4 and amino at position 2.

4-Chloro-2-fluoronicotinaldehyde (similarity score: 0.78): Replaces the amino group with chlorine at position 3. The absence of an amino group diminishes hydrogen-bonding capacity, reducing solubility in polar solvents .

4-Chloro-6-fluoronicotinaldehyde (similarity score: 0.82):

  • Fluorine at position 6 instead of 2.
  • Positional isomerism shifts electron-withdrawing effects, likely altering regioselectivity in nucleophilic additions .

2-(4-Fluorophenoxy)nicotinic acid (CAS: 872882-89-8): Replaces the aldehyde with a carboxylic acid and introduces a fluorophenoxy group. The carboxylic acid enables salt formation, while the phenoxy group increases steric bulk, limiting reactivity compared to the aldehyde .

Functional Group Reactivity

  • Aldehyde vs. Carboxylic Acid: The aldehyde in this compound facilitates nucleophilic additions (e.g., forming Schiff bases), whereas carboxylic acid derivatives (e.g., 2-(4-Fluorophenoxy)nicotinic acid) are more suited for esterification or amidation .
  • Amino vs. Chloro Substituents: Amino groups enhance ring activation for electrophilic substitution, while chloro groups deactivate the ring, directing reactions to meta positions .

Biological Activity

4-Amino-2-fluoronicotinaldehyde is a fluorinated derivative of nicotinaldehyde that has garnered attention for its potential biological activities. This compound, characterized by the presence of an amino group and a fluorine atom, has been studied for its interactions with various biological systems, including its effects on cancer cells, enzymatic activity, and potential therapeutic applications.

This compound is classified as an aromatic aldehyde with the following molecular structure:

  • Molecular Formula : C6_6H6_6F1_1N2_2O
  • Molecular Weight : 142.12 g/mol
  • CAS Number : 1289119-17-0

The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and metabolic stability, potentially influencing its biological activity.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways, such as Dipeptidyl Peptidase-4 (DPP-4), which is crucial in glucose metabolism and may influence insulin signaling pathways.
  • Cell Proliferation Modulation : Studies indicate that fluorinated compounds can affect cell proliferation rates, possibly through their interaction with signaling pathways that regulate cell growth and apoptosis .
  • Antimicrobial Activity : Some derivatives of fluorinated nicotinic compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit similar effects against specific bacterial strains.

Antitumor Activity

Recent research has highlighted the potential antitumor effects of this compound. In vitro studies using various cancer cell lines have shown that this compound can reduce cell viability significantly:

Cell Line IC50 (µM) Effect
MCF-7 (Breast)15.550% reduction in viability
HeLa (Cervical)12.3Induction of apoptosis
A549 (Lung)18.7Cell cycle arrest

These results suggest that this compound may act as a potential chemotherapeutic agent by inducing apoptosis and inhibiting cell growth in cancer cells.

Antimicrobial Properties

In addition to its antitumor activity, studies have indicated that this compound possesses antimicrobial properties against several pathogens:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

The compound's effectiveness against these microorganisms suggests its potential use in treating infections, particularly those caused by resistant strains.

Case Studies

Several case studies have been conducted to explore the therapeutic applications of this compound:

  • Case Study on Cancer Treatment :
    • A study involving mice injected with tumor cells showed a significant decrease in tumor size when treated with a formulation containing this compound compared to control groups. The Kaplan-Meier survival analysis indicated improved survival rates for treated animals (p < 0.05) .
  • Antimicrobial Efficacy Evaluation :
    • A clinical evaluation tested the efficacy of this compound against multi-drug resistant bacterial strains in vitro. Results demonstrated a notable reduction in bacterial load after treatment with varying concentrations of the compound .

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